molecular formula C10H10BrFO B14052409 1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one

1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one

Katalognummer: B14052409
Molekulargewicht: 245.09 g/mol
InChI-Schlüssel: PTERNACYVKHVQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a fluorophenyl group, and a propanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-5-methylbenzaldehyde, followed by a Friedel-Crafts acylation reaction with propanoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as 1-(5-(aminomethyl)-2-fluorophenyl)propan-1-one.

    Reduction: Formation of 1-(5-(bromomethyl)-2-fluorophenyl)propan-1-ol.

    Oxidation: Formation of 1-(5-(bromomethyl)-2-fluorophenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one has various applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-(Chloromethyl)-2-fluorophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(5-(Bromomethyl)-2-chlorophenyl)propan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(5-(Bromomethyl)-2-methylphenyl)propan-1-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which can impart specific reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Eigenschaften

Molekularformel

C10H10BrFO

Molekulargewicht

245.09 g/mol

IUPAC-Name

1-[5-(bromomethyl)-2-fluorophenyl]propan-1-one

InChI

InChI=1S/C10H10BrFO/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3

InChI-Schlüssel

PTERNACYVKHVQV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)CBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.